beta-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate

Description

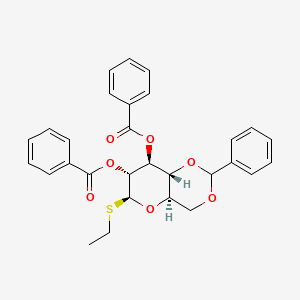

Chemical Structure and Properties The compound ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (CAS 20701-63-7, molecular formula C₂₉H₂₈O₇S, molar mass 520.6 g/mol) features a β-D-glucopyranose backbone with the following modifications :

- 4,6-O-Benzylidene acetal: Protects the 4- and 6-hydroxy groups as a cyclic acetal, enhancing stability during synthetic reactions.

- 2,3-Dibenzoate esters: Electron-withdrawing benzoyl groups at positions 2 and 3 modulate reactivity and solubility.

- 1-Thioethyl group: The anomeric sulfur atom replaces oxygen, improving glycosylation donor activity compared to O-glycosides.

Synthetic Relevance

This compound serves as a key intermediate in carbohydrate chemistry, particularly in regioselective glycosylation and protective group strategies. Its benzylidene and benzoyl groups allow controlled deprotection steps, enabling selective functionalization .

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3/t22-,23-,24+,25-,28?,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMRTIABQQKBAN-DNBYFEENSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301153730 | |

| Record name | β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20701-63-7 | |

| Record name | β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20701-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Beta-D-Glucopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate is a complex organic compound characterized by its unique structure that includes a glucopyranoside backbone, phenylmethylene and thio groups, and dibenzoate moieties. This compound's molecular formula is C28H30O7S, with a molecular weight of approximately 558.67 g/mol. Its structural features suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research into beta-D-glucopyranoside derivatives has revealed various biological activities, including:

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Certain glucopyranoside derivatives have demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : Compounds similar to beta-D-glucopyranoside have been studied for their ability to inhibit enzymes such as xanthine oxidase, which is relevant in gout treatment.

1. Antioxidant Activity

A study investigated the antioxidant potential of several glucopyranoside derivatives. The findings indicated that compounds with thio groups exhibited enhanced radical scavenging activity compared to their non-thio counterparts. The mechanism was attributed to the ability of the thio group to donate electrons effectively.

2. Antimicrobial Activity

In a comparative study, beta-D-glucopyranoside derivatives were tested against common pathogens like E. coli and Staphylococcus aureus. The results showed that compounds with phenylmethylene modifications had improved antibacterial properties due to enhanced membrane permeability.

3. Enzyme Inhibition

Research focusing on enzyme inhibition revealed that beta-D-glucopyranoside derivatives could significantly inhibit xanthine oxidase activity. This inhibition was linked to the structural configuration of the thio group and its interaction with the enzyme's active site.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside | C33H32O6S | Contains naphthyl group; enhanced lipophilicity | Antioxidant |

| Ethyl 4-Methylphenyl-beta-D-glucopyranoside | C16H20O5 | Simpler structure; focused on phenolic interactions | Antimicrobial |

| Ethyl 4,6-O-benzylidene-beta-D-glucopyranoside | C18H22O5 | Lacks thio group; primarily studied for glycosidic properties | Enzyme inhibition |

Comparison with Similar Compounds

Ethyl 3-O-Benzyl-4,6-O-Benzylidene-1-thio-β-D-Glucopyranoside (EG885)

- Structure : Features a 3-O-benzyl ether instead of 2,3-dibenzoate esters.

- CAS : 146608-95-9 .

- Key Differences: Protective Groups: Benzyl ethers are more stable under acidic conditions but require harsher methods (e.g., hydrogenolysis) for removal compared to benzoates. Reactivity: The absence of electron-withdrawing benzoates at C-2 and C-3 increases nucleophilicity at these positions, altering regioselectivity in subsequent reactions . Solubility: Reduced polarity due to benzyl groups enhances solubility in non-polar solvents like toluene .

Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives

- Examples: Methyl 4,6-O-benzylidene-3-O-decanoyl-2-O-octanoyl-α-D-glucopyranoside (Compound 7) .

- Key Differences: Anomeric Configuration: α-D configuration vs. β-D in the target compound, affecting stereochemical outcomes in glycosylation. Ester Groups: Long-chain acyl groups (e.g., decanoyl) confer lipophilicity and antibacterial activity, unlike benzoates, which are primarily protective .

4-Methylphenyl 2,3-Di-O-Benzoyl-4,6-O-Benzylidene-1-thio-β-D-Glucopyranoside (MG538)

Ethyl 4,6-O-Benzylidene-2-Deoxy-2-Phthalimido-1-thio-β-D-Glucopyranoside

- Structure : Phthalimido group at C-2 instead of benzoate .

- CAS : 129519-28-4 .

- Key Differences: Amino Protection: The phthalimido group is a common protective strategy for amines, absent in the target compound. Ring Stability: Acidic hydrolysis of the benzylidene group in such derivatives may lead to pyranose ring contraction, a phenomenon observed in galactose analogs but less common in glucose .

Comparative Data Table

Key Research Findings

Protective Group Strategies :

- Reactivity in Glycosylation: Ethyl thio donors exhibit moderate reactivity compared to phenyl thio analogs, requiring potent promoters like NIS/TfOH for efficient glycosylation . The β-configuration at the anomeric center ensures stereoselective formation of β-glycosidic bonds .

- Comparative Stability: Benzylidene-protected glucosides are more resistant to ring contraction under acidic conditions than galactoside analogs . 2,3-Dibenzoate esters stabilize the pyranose ring against unwanted side reactions during prolonged storage .

Q & A

Q. Key techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm acetal formation (e.g., benzylidene proton at δ 5.44 ppm) and glycosidic linkages. For example, ¹H NMR of a derivative shows distinct signals for the benzylidene group (δ 5.44, s) and anomeric protons (δ 3.34, d) .

- Elemental Analysis : Validates molecular composition (e.g., %C and %H within 0.5% of theoretical values) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: What experimental challenges arise in achieving regioselective glycosylation using this compound?

Regioselectivity is influenced by:

- Protective Group Strategy : The 4,6-O-benzylidene group restricts pyranose ring flexibility, favoring β-selectivity. However, competing side reactions (e.g., ring contraction under strong acids like TFA) can occur .

- Activation Conditions : Use of NIS/TfOH promotes β-glycoside formation via oxocarbenium ion intermediates in a B(2,5) conformation. Alternative promoters (e.g., AgOTf) may alter stereochemical outcomes .

- Donor-Acceptor Compatibility : Steric hindrance from bulky groups (e.g., TIPS or TBDPS) at O-2/O-3 can reduce reaction efficiency .

Advanced: How does acidic hydrolysis affect the stability of the 4,6-O-benzylidene group?

- Controlled Cleavage : Treatment with 80% aqueous AcOH (80°C, 1 hr) cleaves the benzylidene group to yield 4,6-diols in 68–75% yield. Prolonged exposure or stronger acids (e.g., TFA) may induce ring contraction , forming furanose derivatives .

- Mechanistic Insight : Acidic conditions protonate the acetal oxygen, leading to hydrolysis. Competing pathways (ring contraction vs. diol formation) depend on acid strength and temperature .

Advanced: What role does this compound play in glycosyl donor design for oligosaccharide synthesis?

- β-Selective Glycosylation : The rigid 4,6-O-benzylidene group enforces a ⁴C₁ chair conformation, favoring β-glycosidic bond formation. This is critical for synthesizing β-mannosides, which are notoriously challenging due to steric hindrance .

- Donor Efficiency : Derivatives with electron-withdrawing groups (e.g., benzoates) enhance leaving-group ability, improving glycosylation yields (e.g., 92% in competitive glycosylations with AgOTf) .

Advanced: How do substituents at O-2/O-3 influence reactivity and selectivity?

- Steric Effects : Bulky silyl groups (e.g., TIPS at O-2) hinder nucleophilic attack, reducing glycosylation efficiency but improving regioselectivity .

- Electronic Effects : Electron-donating groups (e.g., benzyl ethers) stabilize oxocarbenium ions, accelerating reaction rates. Conversely, electron-withdrawing groups (e.g., benzoates) increase donor stability .

Advanced: Can this compound be applied in non-biological systems, such as materials science?

Yes, derivatives like 4,6-O-(4’-alkoxybenzylidene)-n-alkyl-1-thio-β-D-glucopyranosides exhibit liquid crystalline properties . The rigid benzylidene core and flexible alkyl chains enable mesophase formation, useful in display technologies .

Advanced: What mechanistic insights explain unexpected side products during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.